methyl 4-methoxy-2-methylidenebutanoate
Description
Methyl 4-methoxy-2-methylidenebutanoate is an α,β-unsaturated ester characterized by a methylidene group (CH₂=C) at the second carbon and a methoxy substituent at the fourth carbon of the butanoate backbone. This structure confers unique reactivity, particularly in cycloaddition reactions (e.g., Diels-Alder) and nucleophilic conjugate additions. Its ester functionality enhances solubility in organic solvents, while the methoxy group modulates electronic properties, influencing both stability and reactivity.
Properties
CAS No. |
1896503-13-1 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 4-methoxy-2-methylidenebutanoate |
InChI |
InChI=1S/C7H12O3/c1-6(4-5-9-2)7(8)10-3/h1,4-5H2,2-3H3 |
InChI Key |
BRJJKSODKAGEIA-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(=C)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Methyl 4-methoxy-2-methylidenebutanoate is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore the use of this compound in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which methyl 4-methoxy-2-methylidenebutanoate exerts its effects depends on the specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The exact molecular targets and pathways involved can vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table compares methyl 4-methoxy-2-methylidenebutanoate with analogous esters and ketones, focusing on substituents, functional groups, and reactivity. Data is derived from structurally related compounds in the evidence (CAS numbers and similarity scores provided where applicable):
Key Observations:
Electronic Effects: The methylidene group in this compound introduces α,β-unsaturation, enhancing electrophilicity compared to saturated esters like ethyl 4-bromo-2-methylbutanoate . Methoxy vs. Benzyloxy Substituents: Methoxy groups (electron-donating) reduce electrophilicity at the carbonyl carbon compared to benzyloxy groups (electron-withdrawing via resonance), as seen in ethyl 4-(benzyloxy)-3-oxobutanoate .
Reactivity: The target compound’s α,β-unsaturated ester structure facilitates cycloadditions, unlike ketone-containing analogs (e.g., 4-phenyl-2-butanone), which are more suited to nucleophilic additions . Brominated analogs (e.g., ethyl 4-bromo-2-methylbutanoate) exhibit distinct reactivity as alkyl halides, enabling cross-coupling reactions absent in the methoxy-substituted compound .
Synthetic Utility: this compound’s synthesis likely parallels methods for similar esters, such as coupling acid chlorides with alcohols (e.g., triethylamine-mediated esterification in DMF, as described for ethyl 4-(4-methoxyphenyl) derivatives ).
Biological Activity
Methyl 4-methoxy-2-methylidenebutanoate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, chemical properties, and biological effects, particularly focusing on its pharmacological relevance.
This compound has the molecular formula and is characterized by the presence of a methoxy group, which is known to influence its reactivity and biological activity. The methoxy group enhances the electron density of the compound, potentially increasing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under acidic or basic conditions. The following general synthetic pathway has been reported:
- Starting Materials : Methyl acetoacetate and methanol.
- Reagents : Acidic catalyst (e.g., sulfuric acid).
- Conditions : Heat under reflux.
- Yield : Varies based on conditions but can reach up to 80% in optimized reactions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities. Below are key findings from various studies:
Antimicrobial Activity
- Study Findings : this compound has been shown to possess significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate antibacterial activity .
Antioxidant Properties
- Mechanism : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant capacity. In vitro assays demonstrated that it effectively reduced oxidative stress markers in cell cultures .
Anti-inflammatory Effects
- Research Evidence : In animal models, this compound demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound was effective in reducing paw edema in rats .
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Applied Microbiology evaluated the antimicrobial activity of this compound against clinical isolates. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a natural preservative .
- Anti-inflammatory Activity : In a controlled trial involving rats with induced inflammation, administration of this compound resulted in a statistically significant reduction in swelling and pain response compared to untreated controls .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
